
5-Bromo-4-fluoro-2-iodophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-fluoro-2-iodophenol: is an organohalogen compound with the molecular formula C6H3BrFIO. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenol ring. It is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-2-iodophenol typically involves multi-step organic reactions. One common method includes:
Halogenation of Phenol: Starting with phenol, selective halogenation can be performed to introduce bromine, fluorine, and iodine atoms at specific positions on the aromatic ring. This can be achieved through electrophilic aromatic substitution reactions using halogenating agents such as bromine (Br2), fluorine (F2), and iodine (I2) under controlled conditions.
Substitution Reactions: Further refinement of the compound can be achieved through nucleophilic substitution reactions, where specific halogen atoms are introduced or replaced using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-fluoro-2-iodophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove halogen atoms or to alter the oxidation state of the phenol group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or Lewis acids for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-4-fluoro-2-iodophenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-fluoro-2-iodophenol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity through binding interactions. The presence of multiple halogen atoms can enhance its binding affinity and specificity for certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-fluorophenol: Similar structure but lacks the iodine atom.
2-Iodo-4-fluorophenol: Similar structure but lacks the bromine atom.
5-Bromo-2-iodophenol: Similar structure but lacks the fluorine atom.
Uniqueness
5-Bromo-4-fluoro-2-iodophenol is unique due to the presence of all three halogen atoms (bromine, fluorine, and iodine) on the phenol ring. This combination of halogens can impart distinct chemical properties, such as increased reactivity and specific binding interactions, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C6H3BrFIO |
|---|---|
Peso molecular |
316.89 g/mol |
Nombre IUPAC |
5-bromo-4-fluoro-2-iodophenol |
InChI |
InChI=1S/C6H3BrFIO/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H |
Clave InChI |
GVHOPCFUIIHTFH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Br)F)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


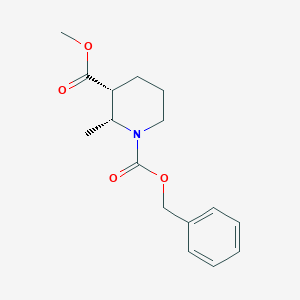

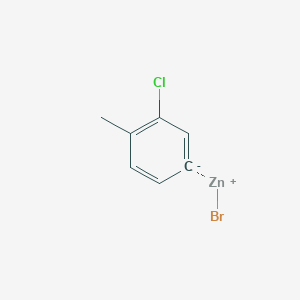
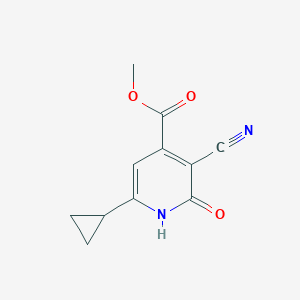
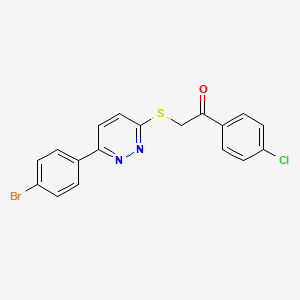
![Octahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B14884460.png)

![5-Methyl-2-oxa-6-azaspiro[3.5]nonane](/img/structure/B14884465.png)
![5,9-dibromo-7H-benzo[c]fluorene](/img/structure/B14884482.png)

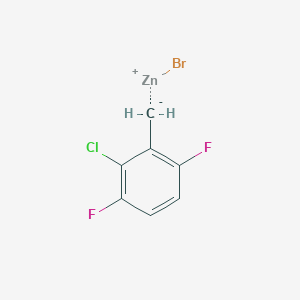

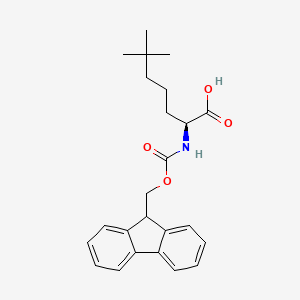
![3-(2-(4-chlorophenyl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14884511.png)
